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Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR). The KOR

system, along with its endogenous ligand dynorphin, is critically implicated in the negative

affective states associated with stress and drug withdrawal, which are major drivers of drug-

seeking behavior and relapse.[1][2][3] As a short-acting antagonist, LY2795050 offers a

valuable pharmacological tool to investigate the role of the KOR system in addiction and to

evaluate the therapeutic potential of KOR antagonism for substance use disorders. These

application notes provide detailed protocols for utilizing LY2795050 in preclinical models of

drug-seeking behavior.

Mechanism of Action
LY2795050 exhibits high affinity and selectivity for the KOR.[4] In vitro binding assays have

demonstrated its potent antagonist activity at the KOR, with significantly lower affinity for mu-

and delta-opioid receptors.[4] The primary mechanism through which KOR antagonism is

thought to mitigate drug-seeking behavior involves the modulation of dopamine release in key

reward circuits of the brain. Activation of KORs, particularly on dopamine terminals in the

nucleus accumbens, inhibits dopamine release, contributing to dysphoria and a negative

affective state. By blocking this action, LY2795050 is hypothesized to alleviate the aversive

aspects of drug withdrawal and stress, thereby reducing the motivation to seek drugs.
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Data Presentation
The following table summarizes the quantitative data for LY2795050 and related compounds in

relevant assays.

Compound Parameter Value
Species/Syste
m

Reference

LY2795050 Ki for KOR 0.72 nM
Cloned human

receptors
[4]

Ki for MOR 25.8 nM
Cloned human

receptors

Ki for DOR 153 nM
Cloned human

receptors

KOR Antagonist

Activity (Kb)
0.63 nM Functional assay

Effective Dose

(anti-immobility)
0.32 mg/kg, i.p. Mice [5][6]

Ineffective Dose

(anti-immobility)
0.032 mg/kg, i.p. Mice [5][6]

LY2444296

Effective Dose

(reduces alcohol

self-

administration in

dependent rats)

3 and 10 mg/kg Rats [7]

Signaling Pathway
The signaling pathway below illustrates the role of the KOR in modulating dopamine release

and its subsequent influence on drug-seeking behavior.
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KOR signaling pathway in the context of drug-seeking behavior.

Experimental Protocols
The following are detailed protocols for investigating the effects of LY2795050 on alcohol and

cocaine-seeking behaviors.

Protocol 1: Effect of LY2795050 on Alcohol Self-
Administration in Alcohol-Dependent Rats
This protocol is adapted from studies on KOR antagonists in alcohol self-administration models

and is designed to assess if LY2795050 can reduce alcohol consumption in a state of

dependence.[7]

Experimental Workflow:
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Alcohol Self-Administration Session
(30 minutes)

Measure: Active Lever Presses,
Inactive Lever Presses,

Alcohol Intake
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Workflow for alcohol self-administration experiment.

Materials:

Male and female Wistar rats

Standard operant conditioning chambers with two levers and a liquid delivery system

Ethanol (e.g., 10% w/v solution)

LY2795050
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Vehicle (e.g., sterile water or saline)

Chronic intermittent ethanol vapor chambers

Procedure:

Induction of Alcohol Dependence:

House rats in vapor chambers and expose them to chronic intermittent ethanol vapor for 4

weeks to induce dependence. Control animals are exposed to air.

Alcohol Self-Administration Training:

Train rats to self-administer a 10% (w/v) ethanol solution in daily 30-minute operant

conditioning sessions.

An active lever press results in the delivery of a small volume of the ethanol solution, while

an inactive lever press has no consequence.

Continue training until stable responding is achieved.

Testing the Effect of LY2795050:

Following the dependence induction phase, allow an 8-hour period of acute abstinence.

Administer LY2795050 (doses of 3 and 10 mg/kg, intraperitoneally) or vehicle in a

counterbalanced design prior to the self-administration session.

Place the rats in the operant chambers and allow them to self-administer alcohol for 30

minutes.

Record the number of active and inactive lever presses, and the total volume of alcohol

consumed.

Data Analysis:

Analyze the data using a two-way ANOVA with treatment dose and dependence as

factors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b608718?utm_src=pdf-body
https://www.benchchem.com/product/b608718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-hoc tests can be used to compare the effects of different doses of LY2795050 to the

vehicle control in both dependent and non-dependent animals.

Protocol 2: Effect of LY2795050 on Stress-Induced
Reinstatement of Cocaine-Seeking
This protocol is a standard model to assess the role of the KOR system in stress-induced

relapse to drug-seeking.[3][8]
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Training Phase
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Reinstatement Test
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(10-14 days)
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(Lever presses result in no cocaine)

(Until responding is low)

Administer LY2795050
(e.g., 0.32 mg/kg, i.p.) or Vehicle

Induce Stress
(e.g., intermittent footshock)

Reinstatement Session
(Lever presses have no consequence)

Measure: Active and Inactive
Lever Presses

Click to download full resolution via product page

Workflow for stress-induced reinstatement experiment.

Materials:

Male Sprague-Dawley rats with indwelling intravenous catheters
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Standard operant conditioning chambers with two levers, a syringe pump, and a shock-grid

floor

Cocaine hydrochloride

LY2795050

Vehicle (e.g., sterile saline)

Procedure:

Cocaine Self-Administration Training:

Train rats to self-administer cocaine (e.g., 0.75 mg/kg per infusion) in daily 2-hour

sessions.

Each active lever press results in a cocaine infusion, often paired with a cue light and/or

tone. Inactive lever presses have no programmed consequences.

Continue training for 10-14 days until stable responding is established.

Extinction Training:

Following self-administration training, begin extinction sessions where active lever presses

no longer result in cocaine infusion or the presentation of cues.

Continue extinction sessions daily until the number of active lever presses is significantly

reduced (e.g., to less than 20% of the average of the last 3 days of self-administration).

Stress-Induced Reinstatement Test:

On the test day, administer LY2795050 (e.g., 0.32 mg/kg, i.p.) or vehicle 15-30 minutes

prior to the session.

Induce stress immediately before placing the rat in the operant chamber. A common

stressor is intermittent footshock (e.g., 0.5 mA for 0.5 seconds, delivered on a variable

interval schedule for 15 minutes).
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Place the rat in the operant chamber for a 1- to 2-hour reinstatement session. During this

session, lever presses have no programmed consequences.

Record the number of active and inactive lever presses.

Data Analysis:

Compare the number of active lever presses between the LY2795050-treated and vehicle-

treated groups using a t-test or one-way ANOVA.

A significant reduction in active lever pressing in the LY2795050 group compared to the

vehicle group would indicate that KOR antagonism can block stress-induced reinstatement

of cocaine-seeking.

Conclusion
LY2795050 is a valuable tool for elucidating the role of the KOR system in the complex

behaviors associated with drug addiction. The protocols outlined above provide a framework for

researchers to investigate the potential of KOR antagonism as a therapeutic strategy for

reducing drug-seeking and preventing relapse. Careful consideration of experimental design,

including appropriate controls and dose-response studies, will be crucial for obtaining robust

and interpretable data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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